molecular formula C10H18N4O2 B12917996 2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one CAS No. 647831-42-3

2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one

Cat. No.: B12917996
CAS No.: 647831-42-3
M. Wt: 226.28 g/mol
InChI Key: PCVDKHTWWIXXCP-UHFFFAOYSA-N
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Description

2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one is a pyrimidine derivative with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with amino groups at positions 2 and 6, and a hydroxyhexyl group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the amino and hydroxyhexyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyhexyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino groups can be reduced to form amines.

    Substitution: The amino and hydroxyhexyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyhexyl group may yield hexyl ketones, while reduction of the amino groups may produce primary amines.

Scientific Research Applications

2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and interaction with nucleic acids.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-hydroxypyrimidine: A similar pyrimidine derivative with amino groups at positions 2 and 4 and a hydroxyl group at position 6.

    2,5,6-Triaminopyrimidin-4-ol: Another pyrimidine derivative with three amino groups and a hydroxyl group.

Uniqueness

2,6-Diamino-5-(6-hydroxyhexyl)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyhexyl group provides additional functionality, making it versatile for various applications.

Properties

CAS No.

647831-42-3

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

2,4-diamino-5-(6-hydroxyhexyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H18N4O2/c11-8-7(5-3-1-2-4-6-15)9(16)14-10(12)13-8/h15H,1-6H2,(H5,11,12,13,14,16)

InChI Key

PCVDKHTWWIXXCP-UHFFFAOYSA-N

Canonical SMILES

C(CCCO)CCC1=C(N=C(NC1=O)N)N

Origin of Product

United States

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